molecular formula C14H18KNO10S2 B3028166 potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate CAS No. 16411-05-5

potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

Cat. No. B3028166
CAS RN: 16411-05-5
M. Wt: 463.5 g/mol
InChI Key: LAMNAIMKLRHPRP-UDQIAKBUSA-M
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Description

Potassium sulfate derivatives are a class of chemical compounds that have found applications in various fields of chemistry due to their unique reactivity and structural properties. These compounds can be synthesized through different chemical reactions, often involving the addition of potassium to organic molecules with sulfate functional groups.

Synthesis Analysis

The synthesis of potassium sulfate derivatives can be complex and requires careful control of reaction conditions. In the study presented in paper , potassium hydrogen sulfate is used as a catalyst for the one-pot synthesis of pyranobenzopyrans, furanobenzopyrans, and tetrahydroquinolines derivatives. This process involves a three-component coupling of aldehydes, anilines, and electron-rich dienophiles. The presence of an o-hydroxy group in the benzaldehyde leads to the formation of an o-quinonemethide intermediate, which then undergoes cycloaddition with enol ethers to form chromanes.

Molecular Structure Analysis

The molecular structure of potassium sulfate derivatives is characterized by the presence of potassium ions coordinated by oxygen atoms. In paper , the potassium ion is coordinated by eight oxygen atoms from hydroxy or sulfonate groups in the crystalline structure of the derivative formed by the reaction of dehydro-l-ascorbic acid with potassium hydrogen sulfite. The structure features a bicyclic system with two fused five-membered rings, which are in envelope conformations.

Chemical Reactions Analysis

Potassium sulfate derivatives can participate in various chemical reactions, including nucleophilic additions and cycloadditions. The addition of the sulfur nucleophile in the compound described in paper occurs from the less hindered face of the molecule, leading to the formation of a hemi-acetal function and the bicyclic system. The reactivity of these compounds is influenced by the steric and electronic properties of the substituents attached to the sulfate group.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium sulfate derivatives are influenced by their molecular structure. The compounds often crystallize as colorless plates and are capable of forming three-dimensional networks through potassium-oxygen coordination and hydrogen bonds, as seen in the structure reported in paper . The presence of lattice water molecules in the crystal structure can also contribute to the stability and solubility of these compounds.

Scientific Research Applications

Sulfate Assimilation in Plants

Kopriva (2006) provides a detailed review of sulfate assimilation, a pathway crucial for the synthesis of essential amino acids like cysteine and homocysteine in various life forms including plants. The study emphasizes the demand-driven and highly regulated nature of this pathway in plants, with a focus on Arabidopsis thaliana, showcasing the diversity in molecular regulation mechanisms across different plant species. Understanding these mechanisms is pivotal for improving sulfur nutrition in plants, which has a direct impact on agriculture and food production Kopriva, 2006.

Potassium's Role in Potato Production

The research by Torabian et al. (2021) delves into the critical role of potassium (K) in potato cultivation. Potassium influences various physiological processes, yield potential, product quality, and stress resistance. The study underscores the significance of determining the optimal potassium rate and efficient source for potatoes, considering factors like soil pH, texture, and organic matter. It also discusses the impact of different potassium sources (potassium sulfate, potassium chloride, potassium nitrate) on achieving ideal yield and quality in potato production Torabian, Farhangi-Abriz, Qin, Noulas, Sathuvalli, Charlton, & Loka, 2021.

Advances in Potassium Salts from Potassic Rocks

Ma Hongwen et al. (2015) review extensive research on the clean utilization of potassic rocks in China, addressing the shortage of soluble potassium resources. The study presents techniques for decomposing K-feldspar and processing it into valuable compounds like potassium nitrate and potassium sulfate. It highlights the sustainable and efficient utilization of potassium resources, which has implications for decreasing imports of potash fertilizers and enhancing the supply guarantee of potassium resources in China Ma Hongwen, Jing, Sun Shuangqing, Liu Mei-tang, Hong, Wang Ying-bin, Qian Hongbin, Pan, & Yao Wengui, 2015.

Mechanisms and Effects of Potassium Solubilizing Bacteria

The paper by Etesami, Emami, and Alikhani (2017) explores the role of potassium solubilizing bacteria (KSB) in agriculture. KSB can convert insoluble potassium in soils into forms accessible to plants, offering an eco-friendly alternative to chemical fertilizers. The study discusses the mechanisms through which KSB dissolve silicate minerals and the implications for enhancing plant growth and promoting sustainable agricultural practices Etesami, Emami, & Alikhani, 2017.

properties

IUPAC Name

potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO10S2.K/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7;/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23);/q;+1/p-1/b15-10-;/t9-,11-,12+,13-,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMNAIMKLRHPRP-UDQIAKBUSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18KNO10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Reactant of Route 2
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Reactant of Route 3
Reactant of Route 3
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Reactant of Route 4
Reactant of Route 4
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Reactant of Route 5
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Reactant of Route 6
potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

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